

In-Depth Technical Guide to Invasin Homologues in Pathogenic Bacteria

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Introduction

Bacterial invasion of host cells is a critical step in the pathogenesis of many infectious diseases. This process is often mediated by a class of surface-exposed proteins known as **invasins**. These proteins engage with host cell receptors, triggering signaling cascades that lead to cytoskeletal rearrangements and subsequent bacterial uptake. The archetypal **invasin** is from *Yersinia* spp., but a diverse array of **invasin** homologues exists across various pathogenic bacteria, each with unique structural features and host specificities. Understanding the molecular mechanisms of these **invasin** homologues is paramount for the development of novel anti-infective therapies. This guide provides a comprehensive overview of key **invasin** homologues, their mechanisms of action, quantitative data on their interactions, detailed experimental protocols for their study, and visualizations of the signaling pathways they hijack.

Core Invasin Homologues and their Characteristics

Several pathogenic bacteria utilize **invasin** or **invasin**-like proteins to mediate host cell entry. While they share the common function of facilitating invasion, their structures, host receptors, and signaling mechanisms can vary significantly.

Yersinia spp. - Invasin (Inv)

The **invasin** protein of *Yersinia enterocolitica* and *Yersinia pseudotuberculosis* is one of the most well-characterized **invasins**. It is a 103-kDa outer membrane protein that mediates bacterial entry into non-phagocytic cells, particularly M cells of the Peyer's patches.[1] **Invasin** expression is regulated by temperature, with maximal expression at 23°C, and is also influenced by the growth phase.[2] However, in some pathogenic strains like *Y. enterocolitica* serotype O:3, **invasin** production is constitutive and enhanced.[3]

Host Receptor and Binding: **Invasin** binds with high affinity to several members of the $\beta 1$ integrin family of cell adhesion molecules.[1] This interaction is significantly stronger than the binding of the natural ligands for these receptors, such as fibronectin.

Listeria monocytogenes - Internalins (InlA and InlB)

Listeria monocytogenes, a foodborne pathogen, utilizes a family of surface proteins called internalins to invade a variety of host cells. The two most prominent members are Internalin A (InlA) and Internalin B (InlB).

- **InlA:** This protein is crucial for the invasion of intestinal epithelial cells. It specifically binds to E-cadherin on the host cell surface.[4][5] The binding affinity of wild-type InlA to human E-cadherin is relatively weak.[6]
- **InlB:** InlB mediates the invasion of other cell types, including hepatocytes, fibroblasts, and endothelial cells, by binding to the hepatocyte growth factor receptor, Met.

Salmonella enterica - SipB and SipC

Salmonella enterica employs a type III secretion system (T3SS) to inject effector proteins directly into the host cell cytoplasm, which then mediate bacterial uptake. SipB and SipC are two of these crucial effector proteins. They are translocated into the host cell and are essential for invasion.[7] SipC has been shown to have actin-nucleating and bundling activities, directly manipulating the host cytoskeleton to facilitate bacterial entry.

Shigella flexneri - IpaB and IpaC

Similar to *Salmonella*, *Shigella flexneri* utilizes a T3SS to deliver effector proteins into host cells. IpaB and IpaC are key components of the translocon pore that inserts into the host cell membrane. IpaC also functions as an effector protein, inducing actin polymerization and the

formation of membrane ruffles that engulf the bacterium.[8][9][10] This process is dependent on the recruitment and activation of the host tyrosine kinase Src.[10][11]

Other Notable Invasin Homologues

- *Bartonella henselae* - Bartonella adhesin A (BadA): This is a very large, trimeric autotransporter adhesin that mediates adhesion to extracellular matrix proteins like fibronectin and collagen, as well as to endothelial cells.[12][13][14][15][16]
- *Escherichia coli* (Enteropathogenic - EPEC) - Intimin: This outer membrane adhesin binds to the translocated intimin receptor (Tir), a protein that the bacterium itself injects into the host cell membrane via a T3SS.[8][17][18][19][20] This interaction is essential for the formation of actin-rich pedestals, a hallmark of EPEC infection.
- *Neisseria gonorrhoeae* - Opa proteins: These are a family of phase-variable outer membrane proteins that mediate adhesion and invasion by binding to members of the carcinoembryonic antigen-related cell adhesion molecule (CEACAM) family of receptors on human cells.[9][21][22][23][24]

Quantitative Data on Invasin Homologue Interactions

The following table summarizes available quantitative data on the binding affinities and functional outcomes of various **invasin**-host receptor interactions.

Bacterial Species	Invasin Homologue	Host Receptor	Binding Affinity (Kd)	Invasion Efficiency (% of inoculum)	Cell Line	Reference(s)
Yersinia enterocolitica	Invasin (Inv)	β 1 integrins	High affinity	~0.1% - 1%	HEp-2	[1][25]
Listeria monocytogenes	Internalin A (InlA)	E-cadherin	$8 \pm 4 \mu\text{M}$	~0.06%	Caco-2	[6]
Listeria monocytogenes	Internalin A (InlA)	E-cadherin	-	~15% (clinical isolates)	Vero	[11]
Salmonella Typhimurium	T3SS-dependent	-	-	~0.1% - 1%	HeLa, Caco-2	[26]
Shigella flexneri	T3SS-dependent	-	-	~0.1% - 1%	HeLa, TC7	[27]

Note: Invasion efficiency can vary significantly depending on the bacterial strain, host cell line, and experimental conditions. The values presented here are approximate and intended for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of bacterial invasion. The following are step-by-step protocols for the widely used gentamicin protection assay to quantify bacterial invasion for several key pathogens.

Protocol 1: Gentamicin Protection Assay for Yersinia enterocolitica Invasion of HEp-2 Cells

This protocol is adapted from established methods for quantifying Yersinia invasion.[3]

Materials:

- HEp-2 cells (ATCC CCL-23)
- Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- *Yersinia enterocolitica* strain
- Luria-Bertani (LB) broth
- Phosphate Buffered Saline (PBS), sterile
- Trypsin-EDTA (0.25%)
- Gentamicin solution (100 µg/mL in DMEM)
- Triton X-100 solution (1% in sterile water)
- 24-well tissue culture plates
- LB agar plates

Procedure:

- Cell Culture:
 - Seed HEp-2 cells in 24-well plates at a density of 2×10^5 cells per well in DMEM with 10% FBS.
 - Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for the formation of a confluent monolayer.
- Bacterial Culture:
 - Inoculate a single colony of *Y. enterocolitica* into 5 mL of LB broth.
 - Grow overnight at 26°C with shaking.
- Infection:

- Wash the HEp-2 cell monolayers twice with sterile PBS.
- Replace the medium with 0.5 mL of pre-warmed serum-free DMEM.
- Dilute the overnight bacterial culture in serum-free DMEM to achieve a Multiplicity of Infection (MOI) of 10-100 bacteria per cell.
- Add 0.5 mL of the bacterial suspension to each well.
- Centrifuge the plates at 500 x g for 5 minutes to synchronize the infection.
- Incubate for 90 minutes at 37°C in a 5% CO₂ atmosphere.
- Gentamicin Treatment:
 - Aspirate the medium and wash the cells three times with sterile PBS to remove extracellular bacteria.
 - Add 1 mL of DMEM containing 100 µg/mL gentamicin to each well.
 - Incubate for 1 hour at 37°C in a 5% CO₂ atmosphere to kill any remaining extracellular bacteria.
- Cell Lysis and Bacterial Enumeration:
 - Aspirate the gentamicin-containing medium and wash the cells three times with sterile PBS.
 - Add 200 µL of 1% Triton X-100 to each well to lyse the HEp-2 cells.
 - Incubate for 10 minutes at room temperature.
 - Resuspend the lysate by pipetting up and down.
 - Perform serial dilutions of the lysate in sterile PBS and plate on LB agar plates.
 - Incubate the plates overnight at 26°C.
 - Count the Colony Forming Units (CFU) to determine the number of intracellular bacteria.

Protocol 2: Gentamicin Protection Assay for *Listeria monocytogenes* Invasion of Caco-2 Cells

This protocol is a standard method for assessing *Listeria* invasion into intestinal epithelial cells. [\[5\]](#)[\[6\]](#)[\[28\]](#)[\[29\]](#)

Materials:

- Caco-2 cells (ATCC HTB-37)
- Minimum Essential Medium (MEM) with 20% FBS
- *Listeria monocytogenes* strain
- Brain Heart Infusion (BHI) broth
- PBS, sterile
- Trypsin-EDTA (0.25%)
- Gentamicin solution (50 µg/mL in MEM)
- Triton X-100 solution (0.1% in sterile water)
- 24-well tissue culture plates
- BHI agar plates

Procedure:

- Cell Culture:
 - Seed Caco-2 cells in 24-well plates at a density of 1×10^5 cells per well in MEM with 20% FBS.
 - Grow for 48-72 hours at 37°C in a 5% CO₂ atmosphere until a confluent monolayer is formed.

- Bacterial Culture:
 - Inoculate a single colony of *L. monocytogenes* into 5 mL of BHI broth.
 - Grow overnight at 37°C without shaking.
- Infection:
 - Wash the Caco-2 cell monolayers twice with sterile PBS.
 - Replace the medium with 0.5 mL of pre-warmed serum-free MEM.
 - Dilute the overnight bacterial culture in serum-free MEM to achieve an MOI of 10-50.
 - Add 0.5 mL of the bacterial suspension to each well.
 - Incubate for 1 hour at 37°C in a 5% CO₂ atmosphere.
- Gentamicin Treatment:
 - Aspirate the medium and wash the cells three times with sterile PBS.
 - Add 1 mL of MEM containing 50 µg/mL gentamicin to each well.
 - Incubate for 1.5 hours at 37°C in a 5% CO₂ atmosphere.
- Cell Lysis and Bacterial Enumeration:
 - Aspirate the gentamicin-containing medium and wash the cells three times with sterile PBS.
 - Add 500 µL of 0.1% Triton X-100 to each well.
 - Incubate for 5 minutes at 37°C.
 - Resuspend the lysate and perform serial dilutions in sterile PBS.
 - Plate on BHI agar plates and incubate for 24-48 hours at 37°C.

- Count the CFU to determine the number of intracellular bacteria.

Protocol 3: Gentamicin Protection Assay for Salmonella Typhimurium Invasion of HeLa Cells

This is a widely used protocol to measure the invasive capacity of Salmonella.[\[2\]](#)[\[7\]](#)[\[10\]](#)[\[26\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)[\[33\]](#)[\[34\]](#)

Materials:

- HeLa cells (ATCC CCL-2)
- DMEM with 10% FBS
- Salmonella Typhimurium strain
- LB broth
- PBS, sterile
- Trypsin-EDTA (0.25%)
- Gentamicin solution (100 µg/mL in DMEM)
- Triton X-100 solution (0.1% in sterile PBS)
- 24-well tissue culture plates
- LB agar plates

Procedure:

- Cell Culture:
 - Seed HeLa cells in 24-well plates at a density of 1×10^5 cells per well in DMEM with 10% FBS.
 - Incubate overnight at 37°C in a 5% CO₂ atmosphere.

- Bacterial Culture:
 - Inoculate a single colony of *S. Typhimurium* into 5 mL of LB broth.
 - Grow overnight at 37°C with shaking.
- Infection:
 - Wash the HeLa cell monolayers twice with sterile PBS.
 - Replace the medium with 0.5 mL of pre-warmed serum-free DMEM.
 - Dilute the overnight bacterial culture in serum-free DMEM to achieve an MOI of 10.
 - Add 0.5 mL of the bacterial suspension to each well.
 - Centrifuge at 600 rpm for 10 minutes.
 - Incubate for 25 minutes at 37°C in a 5% CO₂ atmosphere.
- Gentamicin Treatment:
 - Aspirate the medium and wash the cells three times with sterile PBS.
 - Add 1 mL of DMEM containing 100 µg/mL gentamicin to each well.
 - Incubate for 1 hour at 37°C in a 5% CO₂ atmosphere.
- Cell Lysis and Bacterial Enumeration:
 - Aspirate the gentamicin-containing medium and wash the cells three times with sterile PBS.
 - Add 1 mL of 0.1% Triton X-100 in PBS to each well.
 - Incubate for 10 minutes at room temperature.
 - Resuspend the lysate and perform serial dilutions in sterile PBS.

- Plate on LB agar plates and incubate overnight at 37°C.
- Count the CFU.

Protocol 4: Gentamicin Protection Assay for *Shigella flexneri* Invasion of TC7 Cells

This protocol is designed for the study of *Shigella* invasion into intestinal epithelial cells.[\[27\]](#)[\[35\]](#)
[\[36\]](#)[\[37\]](#)

Materials:

- TC7 cells (a subclone of Caco-2)
- DMEM with 10% FBS and 1% non-essential amino acids
- *Shigella flexneri* strain
- Tryptic Soy Broth (TSB)
- Congo red agar plates
- PBS, sterile
- Trypsin-EDTA (0.25%)
- Gentamicin solution (50 µg/mL in DMEM)
- Sodium deoxycholate solution (0.5% in PBS)
- 6-well tissue culture plates
- TSB agar plates

Procedure:

- Cell Culture:
 - Seed TC7 cells in 6-well plates at a density of 5×10^5 cells per well.

- Incubate for 48 hours at 37°C in a 10% CO₂ atmosphere.
- Bacterial Culture:
 - Streak *S. flexneri* on a Congo red agar plate and incubate overnight at 37°C.
 - Inoculate a single red colony into 10 mL of TSB and grow overnight at 37°C with shaking.
 - Subculture the bacteria in fresh TSB and grow to an OD₆₀₀ of 0.3-0.4.
- Infection:
 - Wash the TC7 cell monolayers three times with sterile PBS.
 - Resuspend the bacterial pellet in pre-warmed serum-free DMEM.
 - Infect the cells at an MOI of 100.
 - Centrifuge the plates at 700 x g for 10 minutes.
 - Incubate for 1 hour at 37°C in a 10% CO₂ atmosphere.
- Gentamicin Treatment:
 - Aspirate the medium and wash the cells three times with sterile PBS.
 - Add 2 mL of DMEM containing 50 µg/mL gentamicin to each well.
 - Incubate for 1 hour at 37°C in a 10% CO₂ atmosphere.
- Cell Lysis and Bacterial Enumeration:
 - Aspirate the gentamicin-containing medium and wash the cells three times with sterile PBS.
 - Add 1 mL of 0.5% sodium deoxycholate to each well.
 - Incubate for 5 minutes at room temperature.

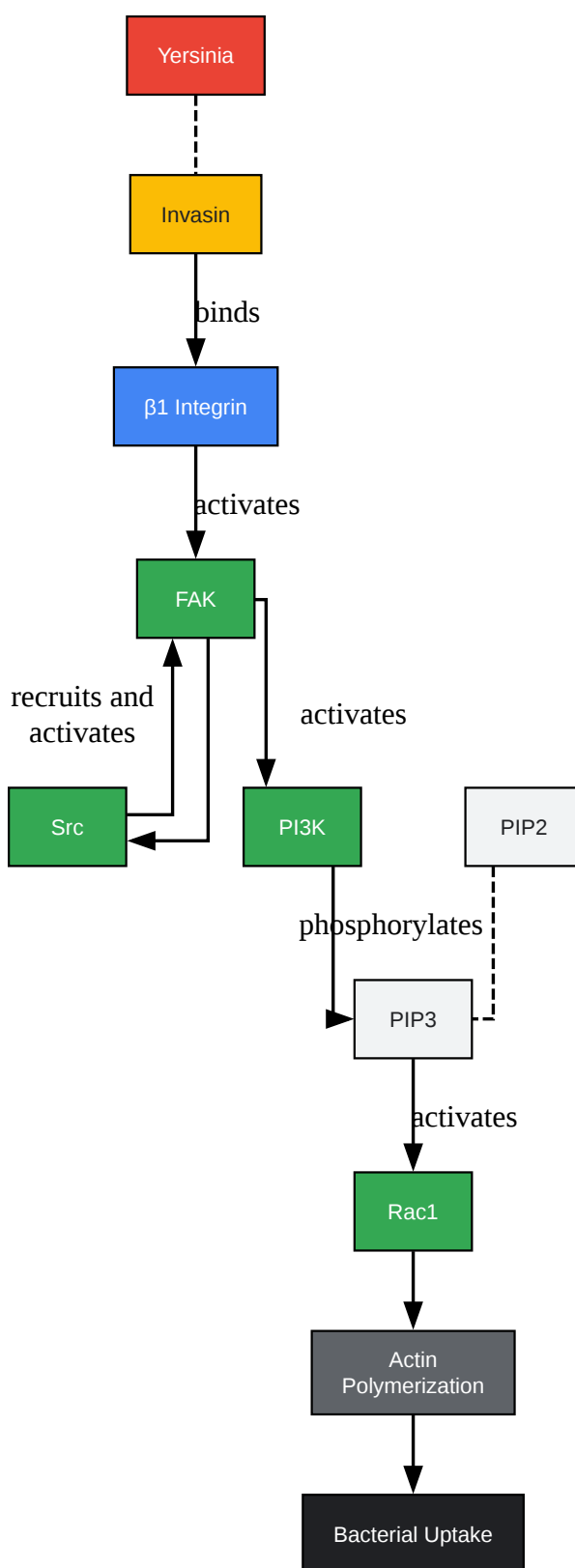
- Resuspend the lysate and perform serial dilutions in sterile PBS.
- Plate on TSB agar plates and incubate overnight at 37°C.
- Count the CFU.

Signaling Pathways and Visualizations

The engagement of **invasin** homologues with their host cell receptors initiates complex signaling cascades that converge on the remodeling of the actin cytoskeleton.

Yersinia Invasin Signaling Pathway

Yersinia **invasin** binding to $\beta 1$ integrins leads to the recruitment and activation of Focal Adhesion Kinase (FAK) and Src family kinases. This triggers a downstream cascade involving phosphatidylinositol 3-kinase (PI3K) and the activation of Rho family GTPases, such as Rac1, which are master regulators of actin polymerization.

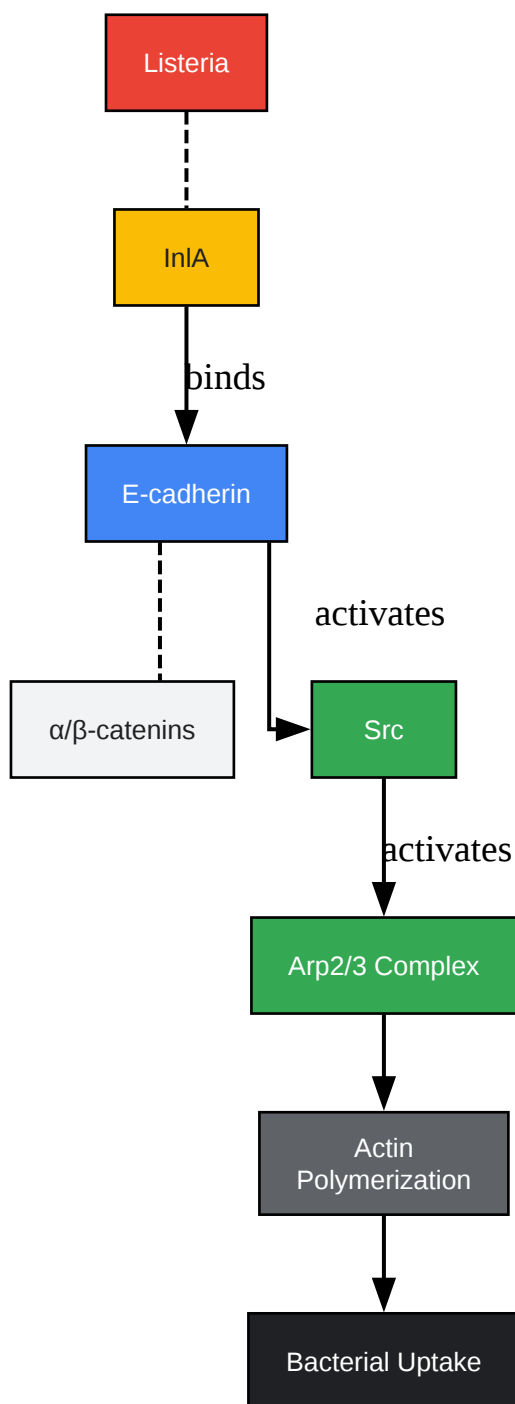


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Signaling cascade initiated by Yersinia **invasin**.

Listeria Internalin A Signaling Pathway

Internalin A (InlA) on the surface of *Listeria* binds to E-cadherin on epithelial cells. This interaction is thought to recruit components of the adherens junction, leading to the activation of signaling pathways that involve Src kinase and the actin-nucleating Arp2/3 complex, ultimately driving bacterial engulfment.

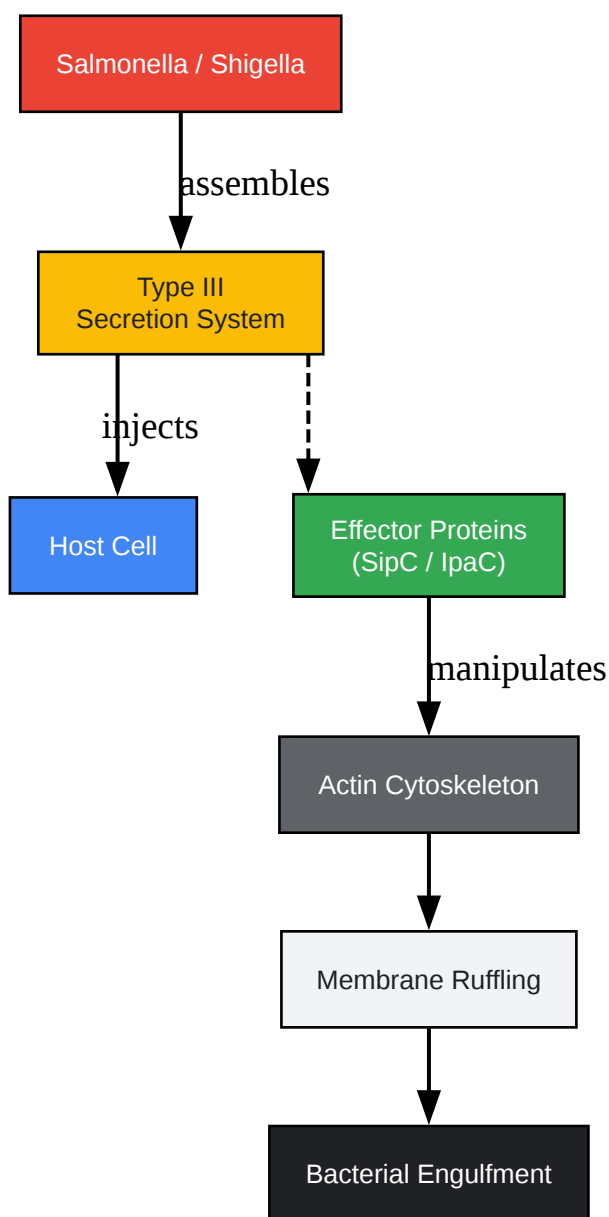


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Signaling cascade initiated by *Listeria* InlA.

Salmonella and Shigella Type III Secretion System-Mediated Invasion

Salmonella and *Shigella* utilize a "trigger" mechanism of invasion, where effector proteins are injected into the host cell to orchestrate bacterial uptake. This is in contrast to the "zipper" mechanism employed by *Yersinia* and *Listeria*.



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General workflow of T3SS-mediated invasion.

Conclusion and Future Directions

The study of **invasin** homologues has provided profound insights into the intricate molecular dialogues that occur at the host-pathogen interface. While significant progress has been made in characterizing the **invasins** of prominent pathogens, the full repertoire of these virulence factors across the bacterial kingdom remains to be explored. Future research should focus on the identification and characterization of novel **invasin** homologues, the elucidation of their precise signaling mechanisms, and the development of high-resolution structures of **invasin**-receptor complexes. Such knowledge is essential for the rational design of therapeutics that can block bacterial invasion and thus combat infectious diseases. The development of high-throughput screening assays to identify inhibitors of **invasin**-mediated processes will also be a critical step in translating this fundamental research into clinical applications.

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